2-(Trifluoromethyl)quinolin-4-ol
Overview
Description
2-(Trifluoromethyl)quinolin-4-ol is a fluorinated quinoline derivative with the molecular formula C10H6F3NO. This compound is known for its unique chemical properties, which make it a valuable building block in various chemical syntheses and applications. The presence of the trifluoromethyl group enhances its biological activity and stability, making it an important compound in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)quinolin-4-ol typically involves the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate. This reaction yields 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones, which can be further converted into 4-bromo-2-(trifluoromethyl)quinolines . Another method involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)quinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-4-one derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution often involves reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted quinolines and quinolinones, which have significant applications in medicinal chemistry .
Scientific Research Applications
2-(Trifluoromethyl)quinolin-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)quinolin-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
4-Hydroxy-2-quinoline: Similar in structure but lacks the trifluoromethyl group.
2-(Trifluoromethyl)quinolin-4-amine: Another fluorinated quinoline derivative with different functional groups
Uniqueness: 2-(Trifluoromethyl)quinolin-4-ol is unique due to the presence of the trifluoromethyl group, which significantly enhances its biological activity and stability compared to other quinoline derivatives. This makes it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
2-(trifluoromethyl)-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)9-5-8(15)6-3-1-2-4-7(6)14-9/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNAMHNJYSQUPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937735 | |
Record name | 2-(Trifluoromethyl)quinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90937735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26730930 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1701-18-4 | |
Record name | 1701-18-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232494 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Trifluoromethyl)quinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90937735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1701-18-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the presence of the trifluoromethyl (CF3) group significant in the context of this study?
A1: The research primarily investigates the influence of the trifluoromethyl (CF3) group on intermolecular interactions. The study highlights that incorporating a CF3 group into organic compounds, like 2-(Trifluoromethyl)quinolin-4-ol, can significantly impact their crystal packing and interactions with surrounding molecules. This is largely attributed to the fluorine atoms' ability to form close contacts (e.g., F⋯F, F⋯O, F⋯C, H⋯F, F⋯N) with other atoms []. The authors utilize Hirshfeld surface analysis to quantify these interactions and suggest that the high percentage of fluorine-mediated contacts observed in this compound (47%) could play a role in its binding affinity with biological targets, although this aspect would require further investigation.
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